molecular formula C14H13N3O4S B2804385 ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate CAS No. 946287-15-6

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate

Cat. No.: B2804385
CAS No.: 946287-15-6
M. Wt: 319.34
InChI Key: KCUGVYUUUOTXRR-UHFFFAOYSA-N
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Description

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Functional Groups: The cyano, methyl, and carboxamido groups are introduced through various substitution reactions. For example, the cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Another isoxazole derivative with similar structural features.

    Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: A thiophene derivative with comparable functional groups.

Uniqueness

ethyl 4-cyano-3-methyl-5-(3-methyl-1,2-oxazole-5-amido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and carboxamido groups, in particular, make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-4-20-14(19)11-8(3)9(6-15)13(22-11)16-12(18)10-5-7(2)17-21-10/h5H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGVYUUUOTXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NO2)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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